molecular formula C8H7BF3K B12512531 Potassium styryltrifluoroborate

Potassium styryltrifluoroborate

Cat. No.: B12512531
M. Wt: 210.05 g/mol
InChI Key: NONAUTDEFRJJII-UHFFFAOYSA-N
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Description

Potassium styryltrifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction .

Preparation Methods

Potassium styryltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of styrene with boron trifluoride etherate, followed by treatment with potassium fluoride. This method is advantageous due to its simplicity and high yield . Industrial production methods often employ continuous-flow chemistry to enhance the scalability and efficiency of the synthesis .

Mechanism of Action

The mechanism of action of potassium styryltrifluoroborate in cross-coupling reactions involves the formation of a palladium-styryl complex, which undergoes transmetalation with the aryl halide to form a palladium-aryl complex. This complex then undergoes reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily related to the palladium catalyst and the aryl halide substrates .

Properties

IUPAC Name

potassium;trifluoro(2-phenylethenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAUTDEFRJJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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